2,2-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
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Description
2,2-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one is a useful research compound. Its molecular formula is C14H22N4O and its molecular weight is 262.357. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of action
They have shown broad biological activities in both agrichemistry and pharmacological chemistry .
Mode of action
The 1,2,3-triazole ring in “2,2-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one” can form hydrogen bonds with different targets, leading to changes in the function of those targets .
Biochemical pathways
Without specific information on “this compound”, it’s hard to say which biochemical pathways it affects. 1,2,3-triazole derivatives have been found to influence a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetics of “2,2-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[321,2,3-triazole derivatives are known for their stability against metabolic degradation, which could enhance their bioavailability .
Result of action
The specific molecular and cellular effects of “2,2-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[321,2,3-triazole derivatives have shown a wide range of biological activities, suggesting they could have diverse effects at the molecular and cellular level .
Action environment
The influence of environmental factors on the action, efficacy, and stability of “2,2-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[32The stability of 1,2,3-triazole derivatives against metabolic degradation suggests they might be relatively stable in various environments .
Biochemical Analysis
Biochemical Properties
The 1,2,3-triazole ring in 2,2-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one can bind with a variety of enzymes and receptors in biological systems . This unique structure allows it to show broad biological activities in both agrichemistry and pharmacological chemistry
Cellular Effects
Similar compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that 1,2,3-triazoles can engage in diverse weak interactions such as coordination, hydrogen bonds, ion-dipole, cation-π, π-π stacking, hydrophobic effect, and van der Waals force . These interactions can lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2,2-dimethyl-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-14(2,3)13(19)18-10-4-5-11(18)9-12(8-10)17-7-6-15-16-17/h6-7,10-12H,4-5,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPFSUOZESWIEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1C2CCC1CC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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